ethyl 7-methyl-4-oxo-3,3'-diphenyl-3,4,5,6,7,8-hexahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 7-methyl-4-oxo-3,3’-diphenyl-3,4,5,6,7,8-hexahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of ethyl 7-methyl-4-oxo-3,3’-diphenyl-3,4,5,6,7,8-hexahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate benzothiophene and pyrimidine derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens.
Scientific Research Applications
Ethyl 7-methyl-4-oxo-3,3’-diphenyl-3,4,5,6,7,8-hexahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 7-methyl-4-oxo-3,3’-diphenyl-3,4,5,6,7,8-hexahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds, such as:
- Spiro[indoline-3,4’-pyrrolo[1,2-a]quinoxalines]
- Spiro[cyclohexane-1,3’-indoline] These compounds share the spiro structure but differ in their specific functional groups and ring systems. The unique combination of benzothiophene, pyrimidine, and thiadiazole rings in ethyl 7-methyl-4-oxo-3,3’-diphenyl-3,4,5,6,7,8-hexahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazole]-5’-carboxylate gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C27H26N4O3S2 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
ethyl 7'-methyl-4'-oxo-3',4-diphenylspiro[1,3,4-thiadiazole-5,2'-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine]-2-carboxylate |
InChI |
InChI=1S/C27H26N4O3S2/c1-3-34-26(33)24-29-31(19-12-8-5-9-13-19)27(36-24)28-23-22(20-15-14-17(2)16-21(20)35-23)25(32)30(27)18-10-6-4-7-11-18/h4-13,17,28H,3,14-16H2,1-2H3 |
InChI Key |
PDUMTIDGPCUJLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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